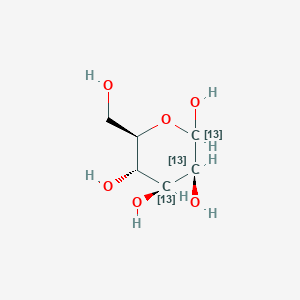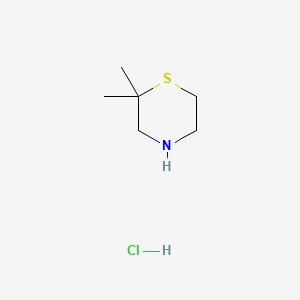
2,2-Dimethylthiomorpholine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylthiomorpholine Hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl. It is a salt analog of 2,2-Dimethylthiomorpholine and is used in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthiomorpholine Hydrochloride typically involves the reaction of 2,2-Dimethylthiomorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:
C6H13NS+HCl→C6H13NS⋅HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving crystallization steps to isolate the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions: 2,2-Dimethylthiomorpholine Hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially forming thiols or other reduced sulfur compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
2,2-Dimethylthiomorpholine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including unsymmetrical aliphatic ureas and sulfamylureas.
Biology: It is used in the synthesis of compounds that can act as potential hypoglycemic agents, which are of interest in the study of diabetes and metabolic disorders.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
作用机制
The mechanism of action of 2,2-Dimethylthiomorpholine Hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through the modulation of enzyme activity and receptor interactions. The exact molecular targets and pathways involved are still under investigation, but its potential as a hypoglycemic agent suggests interactions with metabolic pathways related to glucose regulation .
相似化合物的比较
2,2-Dimethylthiomorpholine: The parent compound without the hydrochloride salt.
2,6-Dimethylmorpholine: A structurally similar compound with different functional groups.
Thiomorpholine: A related compound with a similar core structure but different substituents.
Comparison: 2,2-Dimethylthiomorpholine Hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to its analogs, it may offer distinct advantages in certain chemical syntheses and potential therapeutic applications .
属性
分子式 |
C6H14ClNS |
|---|---|
分子量 |
167.70 g/mol |
IUPAC 名称 |
2,2-dimethylthiomorpholine;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H |
InChI 键 |
VBDAYQSOBCWOOS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCCS1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


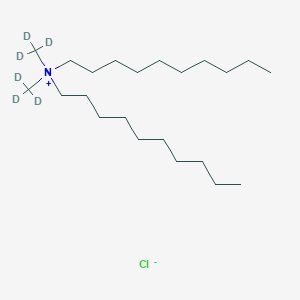
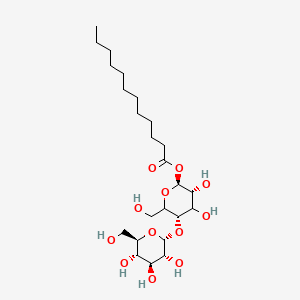
![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)
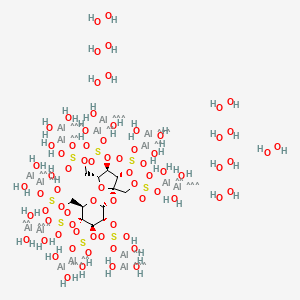

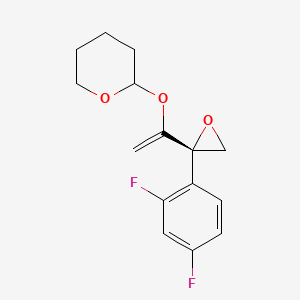
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
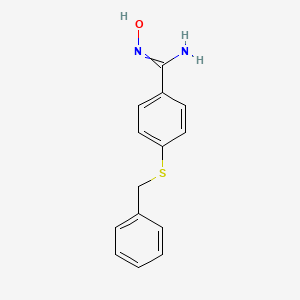
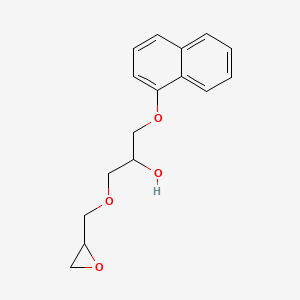
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)

![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
